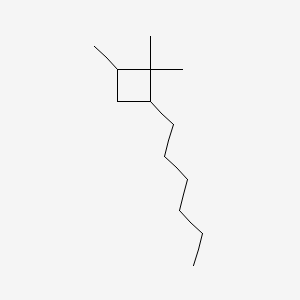
2-Hexyl-1,1,4-trimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-1,1,4-trimethylcyclobutane is an organic compound with the molecular formula C13H26. It is a cycloalkane derivative characterized by a cyclobutane ring substituted with hexyl and trimethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,1,4-trimethylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexyl-substituted alkenes with trimethyl-substituted cyclobutanes in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexyl-1,1,4-trimethylcyclobutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring, altering its chemical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the compound
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2-Hexyl-1,1,4-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hexyl-1,1,4-trimethylcyclobutane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
- 2-Hexyl-1,1,3-trimethylcyclobutane
- 2-Hexyl-1,1,4-trimethylcyclopentane
- 2-Hexyl-1,1,4-trimethylcyclohexane
Comparison: Compared to these similar compounds, 2-Hexyl-1,1,4-trimethylcyclobutane exhibits unique structural features and reactivity. Its specific substitution pattern on the cyclobutane ring imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
49622-19-7 |
|---|---|
Fórmula molecular |
C13H26 |
Peso molecular |
182.35 g/mol |
Nombre IUPAC |
2-hexyl-1,1,4-trimethylcyclobutane |
InChI |
InChI=1S/C13H26/c1-5-6-7-8-9-12-10-11(2)13(12,3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
QBXWLDWHEDTEAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















